molecular formula C15H19ClN2O3S B4115314 N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide

N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4115314
M. Wt: 342.8 g/mol
InChI Key: RISCQYKYVBKSDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide and its derivatives involves several key steps that allow for the introduction of the sulfonyl, allyl, and piperidine components. Studies by Kojima et al. (2020) highlight the use of allyl 4-chlorophenyl sulfone as a versatile synthon for sequential α-alkylation and cobalt-catalyzed allylic substitution, demonstrating a methodology that could potentially be applied to the synthesis of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide (Kojima et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide and related compounds often involves computational and spectroscopic techniques to elucidate the configuration and conformation of the molecule. Shim et al. (2002) conducted a study on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, using the AM1 molecular orbital method for conformational analysis, providing insights that could be relevant for understanding the molecular structure of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide are influenced by its functional groups. The presence of the allyl group, for example, allows for reactions such as allylic substitution. The sulfonyl group contributes to the compound's reactivity towards nucleophiles, and the piperidine moiety can engage in various ring-opening and ring-closing reactions. The study by Shainyan et al. (2017) on the oxidative addition and cycloaddition of arenesulfonamides and triflamide to N-allyltriflamide provides a glimpse into the type of reactions that the sulfonyl and allyl groups in N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide might undergo (Shainyan et al., 2017).

Mechanism of Action

The mechanism of action of “N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide” is currently not available .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h2,5-8,12H,1,3-4,9-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCQYKYVBKSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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